2-chloro-5-difluoromethanesulfonylpyridine
Description
2-Chloro-5-difluoromethanesulfonylpyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a difluoromethanesulfonyl (-SO₂CF₂H) group at the 5-position of the pyridine ring.
Properties
IUPAC Name |
2-chloro-5-(difluoromethylsulfonyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-5-2-1-4(3-10-5)13(11,12)6(8)9/h1-3,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPDGMOZXVGUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)C(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-difluoromethanesulfonylpyridine typically involves the introduction of the difluoromethanesulfonyl group to a pyridine ring. One common method is the reaction of 2-chloro-5-chloromethylpyridine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride .
Industrial Production Methods
On an industrial scale, the production of 2-chloro-5-difluoromethanesulfonylpyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-difluoromethanesulfonylpyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The pyridine ring can undergo substitution reactions with electrophiles, although the presence of electron-withdrawing groups like chlorine and sulfonyl can make the ring less reactive.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Electrophilic aromatic substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include 2-azido-5-difluoromethanesulfonylpyridine or 2-thio-5-difluoromethanesulfonylpyridine.
Electrophilic aromatic substitution: Products include brominated or nitrated derivatives of the original compound.
Reduction: Products include 2-chloro-5-difluoromethylsulfidepyridine.
Scientific Research Applications
2-chloro-5-difluoromethanesulfonylpyridine has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.
Industry: The compound is used in the production of materials with specialized properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-chloro-5-difluoromethanesulfonylpyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the difluoromethanesulfonyl group can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-chloro-5-difluoromethanesulfonylpyridine with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications:
Table 1: Structural and Functional Comparison of Pyridine Derivatives
Key Comparisons
Electron-Withdrawing Effects :
- The difluoromethanesulfonyl group in the target compound exhibits stronger electron-withdrawing properties compared to analogs like 2-chloro-5-(difluoromethyl)pyridine (-CF₂H) . This enhances electrophilic substitution resistance and may improve metabolic stability in drug candidates.
- In contrast, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (-SO₂Cl/-CF₃) combines sulfonyl chloride reactivity with trifluoromethyl hydrophobicity, making it a versatile intermediate for sulfonamide synthesis .
Steric and Lipophilic Effects: Compounds like 2-[[(4-Chlorophenyl)methyl]sulfonyl]-5-(trifluoromethyl)pyridine and 2-chloro-5-fluoro-3-methylpyridine demonstrate how bulky or multi-substituted groups (e.g., phenyl, methyl) influence steric hindrance and solubility.
Synthetic Utility :
- Sulfonyl-containing pyridines (e.g., 5-(trifluoromethyl)pyridine-2-sulfonyl chloride ) are critical for synthesizing sulfonamides, a class of antibiotics and enzyme inhibitors. The target compound’s difluoromethanesulfonyl group may offer unique reactivity in coupling reactions or as a directing group.
Biological Activity :
- Fluorinated pyridines, such as 2-chloro-5-fluoro-4-(hydroxymethyl)pyridine , are often used in antiviral or anticancer agents due to fluorine’s ability to enhance membrane permeability. The target compound’s dual electronegative groups (-Cl and -SO₂CF₂H) may synergize to improve target binding in therapeutic applications.
Research Findings and Data Gaps
- Synthetic Routes : While methods for analogous compounds (e.g., sulfonyl chloride derivatives ) involve sulfonation or fluorination reactions, the exact synthesis of 2-chloro-5-difluoromethanesulfonylpyridine remains undocumented in the provided evidence.
- Thermodynamic Data : Melting points, boiling points, and solubility metrics for the target compound are unavailable, though analogs suggest moderate stability in organic solvents .
- Biological Studies: No direct pharmacological data are cited, but related sulfonylpyridines show activity against bacterial enzymes and cancer cell lines .
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